molecular formula C19H24N2O4 B12446963 2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol

2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol

Cat. No.: B12446963
M. Wt: 344.4 g/mol
InChI Key: JJVQIKRMINYHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol involves its interaction with various molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. It disrupts enzyme activity by binding to the active sites, leading to inhibition of enzymatic functions. This mechanism is particularly effective in antiviral and anticancer applications, where the compound interferes with viral replication and cancer cell proliferation .

Comparison with Similar Compounds

2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol can be compared with other adamantane-derived Schiff bases, such as:

The uniqueness of 2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-(1-adamantyliminomethyl)-6-ethoxy-4-nitrophenol

InChI

InChI=1S/C19H24N2O4/c1-2-25-17-7-16(21(23)24)6-15(18(17)22)11-20-19-8-12-3-13(9-19)5-14(4-12)10-19/h6-7,11-14,22H,2-5,8-10H2,1H3

InChI Key

JJVQIKRMINYHJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]

Origin of Product

United States

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